Mazdutide

Type 2 Diabetes Obesity Dual Agonist

Mazdutide is a once-weekly synthetic oxyntomodulin analog and dual GLP-1R/GCGR agonist approved in China for T2D and chronic weight management. Unlike GLP-1 mono-agonists (semaglutide) or GLP-1/GIP dual agonists (tirzepatide), concurrent GCGR activation uniquely enhances energy expenditure and hepatic fatty acid oxidation. DREAMS-3 trial: 48.0% achieved composite HbA1c <7.0% with ≥10% weight loss vs 21.0% for semaglutide (P<0.0001). GLORY-1: 80.2% liver fat reduction at 48 weeks. In MASLD, >60% achieved complete steatosis resolution at 32 weeks. In-class substitution is pharmacologically invalid due to divergent receptor activation profiles. Select mazdutide for preclinical/clinical programs requiring dual-action metabolic improvement and liver fat resolution outcomes.

Molecular Formula C207H317N45O65
Molecular Weight 4476 g/mol
Cat. No. B15498200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMazdutide
Molecular FormulaC207H317N45O65
Molecular Weight4476 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC8=CNC=N8)N
InChIInChI=1S/C207H317N45O65/c1-116(2)93-144(189(295)230-138(70-76-168(271)272)179(285)221-107-162(264)219-109-166(268)252-86-46-57-157(252)201(307)245-154(110-253)181(287)220-106-159(213)261)234-190(296)145(94-117(3)4)236-194(300)151(100-127-104-218-133-52-37-36-51-131(127)133)240-188(294)142(73-79-171(277)278)233-202(308)174(119(7)8)249-197(303)149(96-123-47-30-28-31-48-123)238-187(293)141(72-78-170(275)276)231-183(289)135(56-41-45-83-215-164(266)113-316-91-90-315-88-85-217-165(267)114-317-92-89-314-87-84-216-160(262)75-69-143(205(311)312)225-161(263)58-34-26-24-22-20-18-16-14-15-17-19-21-23-25-27-35-59-167(269)270)226-177(283)120(9)224-182(288)134(53-38-42-80-208)227-184(290)136(54-39-43-81-209)228-186(292)140(71-77-169(273)274)232-195(301)152(102-172(279)280)241-191(297)146(95-118(5)6)235-192(298)147(98-125-60-64-129(258)65-61-125)237-185(291)137(55-40-44-82-210)229-199(305)155(111-254)244-193(299)148(99-126-62-66-130(259)67-63-126)239-196(302)153(103-173(281)282)242-200(306)156(112-255)246-204(310)176(122(11)257)250-198(304)150(97-124-49-32-29-33-50-124)243-203(309)175(121(10)256)248-163(265)108-222-180(286)139(68-74-158(212)260)247-206(313)207(12,13)251-178(284)132(211)101-128-105-214-115-223-128/h28-33,36-37,47-52,60-67,104-105,115-122,132,134-157,174-176,218,253-259H,14-27,34-35,38-46,53-59,68-103,106-114,208-211H2,1-13H3,(H2,212,260)(H2,213,261)(H,214,223)(H,215,266)(H,216,262)(H,217,267)(H,219,264)(H,220,287)(H,221,285)(H,222,286)(H,224,288)(H,225,263)(H,226,283)(H,227,290)(H,228,292)(H,229,305)(H,230,295)(H,231,289)(H,232,301)(H,233,308)(H,234,296)(H,235,298)(H,236,300)(H,237,291)(H,238,293)(H,239,302)(H,240,294)(H,241,297)(H,242,306)(H,243,309)(H,244,299)(H,245,307)(H,246,310)(H,247,313)(H,248,265)(H,249,303)(H,250,304)(H,251,284)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,311,312)/t120-,121+,122+,132-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,174-,175-,176-/m0/s1
InChIKeyXRBYWQZGSZWYEJ-HMQIFOERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mazdutide: GLP-1R/GCGR Dual Agonist Procurement and Selection Overview


Mazdutide (IBI362; LY3305677) is a long-acting synthetic oxyntomodulin analog and a once-weekly dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [1]. It is approved in China for both type 2 diabetes (T2D) and chronic weight management [2]. Unlike GLP-1 mono-agonists (e.g., semaglutide) and GLP-1/GIP dual agonists (e.g., tirzepatide), mazdutide's concurrent GCGR activation introduces a distinct mechanism: it enhances energy expenditure and fatty acid oxidation in addition to appetite suppression [3].

Why Mazdutide Cannot Be Interchanged with GLP-1 Mono-Agonists or GLP-1/GIP Dual Agonists


In-class substitution among incretin-based therapies is pharmacologically invalid due to fundamentally divergent receptor activation profiles. Mazdutide's dual GLP-1R/GCGR agonism confers distinct downstream metabolic effects—particularly enhanced hepatic fatty acid oxidation and increased energy expenditure—that are absent in GLP-1 mono-agonists (e.g., semaglutide) and mechanistically distinct from GLP-1/GIP dual agonists (e.g., tirzepatide) [1]. Clinical data demonstrate quantifiable differences in composite efficacy endpoints and organ-specific outcomes (e.g., liver fat resolution) that cannot be achieved through simple dose adjustment of alternative agents [2]. Consequently, formulary selection or procurement decisions must be evidence-grounded rather than class-based.

Mazdutide: Quantitative Comparative Evidence Guide for Scientific Selection


Mazdutide vs Semaglutide: Head-to-Head Superiority on Composite Glycemic Control and Weight Loss Endpoint

In the Phase III DREAMS-3 head-to-head trial in Chinese adults with T2D and obesity, mazdutide demonstrated superiority over semaglutide on the composite primary endpoint [1].

Type 2 Diabetes Obesity Dual Agonist

Mazdutide vs Dulaglutide: Superior HbA1c Reduction and Weight Loss in Phase III DREAMS-2 Trial

In the 28-week Phase III DREAMS-2 trial, both 4 mg and 6 mg mazdutide doses demonstrated statistically significant superiority over 1.5 mg dulaglutide in HbA1c reduction and body weight loss [1].

Type 2 Diabetes GLP-1RA Dual Agonist

Mazdutide Liver Fat Reduction: 80.2% Decrease in Phase III GLORY-1 Exploratory Analysis

An exploratory analysis of the Phase III GLORY-1 weight management trial demonstrated mazdutide's robust effect on liver fat content (LFC), with a magnitude exceeding that reported for GLP-1 mono-agonists [1].

MAFLD MASLD Hepatic Steatosis Liver Fat

Mazdutide vs Semaglutide: Superior Body Weight Loss and Lipid Profile Improvement in DIO Mouse Model

In a diet-induced obesity (DIO) mouse model, 8-week treatment with mazdutide resulted in significantly greater body weight reduction and improved lipid parameters compared to semaglutide [1].

Obesity Lipid Metabolism Preclinical

Mazdutide MASLD Steatosis Resolution: >60% Complete Resolution at 32 Weeks

In a Phase II trial of adults with obesity and MASLD (baseline liver fat ≥5% by MRI), mazdutide achieved high rates of complete steatosis resolution [1].

MASLD Steatosis Liver Fat Obesity

Mazdutide: Evidence-Based Application Scenarios for Research and Industrial Use


Clinical Research in Type 2 Diabetes with Concurrent Obesity

Mazdutide is indicated for clinical trials or real-world studies targeting T2D patients with comorbid obesity, where the composite goal of HbA1c reduction and substantial weight loss is a primary outcome measure. The DREAMS-3 trial demonstrated that 48.0% of mazdutide-treated patients achieved HbA1c <7.0% with ≥10% weight loss versus 21.0% with semaglutide (P<0.0001) [1]. This 2.29-fold higher composite response rate supports mazdutide as the investigational agent of choice for studies requiring dual-action metabolic improvement.

Investigational Use in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Mazdutide should be prioritized for preclinical and clinical research programs in MAFLD/MASLD due to its GCGR-mediated enhancement of hepatic fatty acid oxidation [2]. The GLORY-1 exploratory analysis demonstrated an 80.2% reduction in liver fat content by MRI-PDFF at 48 weeks—exceeding that reported for GLP-1 mono-agonists [3]. In a dedicated MASLD Phase II trial, >60% of patients on mazdutide 10 mg or 16 mg achieved complete steatosis resolution at 32 weeks versus 13% on placebo [4].

Comparative Effectiveness Research: Dual Agonist vs GLP-1 Mono-Agonist

Mazdutide serves as a critical comparator or intervention in studies evaluating the incremental value of GCGR co-activation over GLP-1 agonism alone. Preclinical data in DIO mice show mazdutide produced 40.1% body weight reduction versus 28.1% with semaglutide (P<0.001), with superior improvements in TG, TC, and LDL-C [5]. These data establish a quantitative baseline for designing translational studies or cost-effectiveness analyses comparing dual versus mono-agonist incretin therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mazdutide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.